molecular formula C21H23NO5S2 B3568305 [1,2-bis(propylsulfonyl)indolizin-3-yl](phenyl)methanone CAS No. 5304-35-8

[1,2-bis(propylsulfonyl)indolizin-3-yl](phenyl)methanone

Cat. No.: B3568305
CAS No.: 5304-35-8
M. Wt: 433.5 g/mol
InChI Key: QXSUUVTXNXJVHH-UHFFFAOYSA-N
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Description

1,2-bis(propylsulfonyl)indolizin-3-ylmethanone is a heterocyclic compound featuring an indolizine core substituted with two propylsulfonyl groups at the 1- and 2-positions and a phenyl methanone group at the 3-position. The indolizine scaffold is a bicyclic structure with a bridgehead nitrogen atom, which confers unique electronic properties due to its conjugated π-system. The propylsulfonyl substituents are strong electron-withdrawing groups (EWGs), while the phenyl methanone moiety introduces additional steric and electronic complexity.

Properties

IUPAC Name

[1,2-bis(propylsulfonyl)indolizin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S2/c1-3-14-28(24,25)20-17-12-8-9-13-22(17)18(21(20)29(26,27)15-4-2)19(23)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSUUVTXNXJVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360301
Record name ST4016793
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5304-35-8
Record name ST4016793
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis(propylsulfonyl)indolizin-3-ylmethanone typically involves multiple steps, starting with the preparation of the indolizin-3-yl core. This core is then functionalized with propylsulfonyl groups and a phenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1,2-bis(propylsulfonyl)indolizin-3-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives .

Scientific Research Applications

Chemistry

In chemistry, 1,2-bis(propylsulfonyl)indolizin-3-ylmethanone is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it valuable for investigating cellular processes and signaling pathways .

Medicine

In medicine, 1,2-bis(propylsulfonyl)indolizin-3-ylmethanone has potential therapeutic applications. It may be used in drug development for targeting specific diseases or conditions, particularly those involving oxidative stress or inflammation .

Industry

Industrially, this compound can be used in the production of specialty chemicals, coatings, and polymers. Its unique properties make it suitable for applications requiring high stability and specific reactivity .

Mechanism of Action

The mechanism of action of 1,2-bis(propylsulfonyl)indolizin-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Aromatic Ketone-Based TADF Emitters

Compounds such as Px2BP, p-Px2BP, AcPmBPX, and PxPmBPX () share a benzophenone acceptor core but differ significantly in donor groups (e.g., phenoxazine, acridine). These compounds exhibit thermally activated delayed fluorescence (TADF) due to their small singlet-triplet energy gaps (ΔEST).

Feature Target Compound Px2BP ()
Core Structure Indolizine Benzophenone
EWGs Bis(propylsulfonyl) None (acceptor: benzophenone)
Donor Groups None (methanone as acceptor) Phenoxazine/acridine
Application Unknown Green TADF emitters

Key Insight: The absence of strong donor groups in the target compound likely limits its utility in TADF applications compared to compounds .

Sulfonylurea Herbicides

Sulfonylurea herbicides like metsulfuron methyl and triflusulfuron methyl () feature a sulfonylurea bridge linking a triazine ring to a benzoate group. These inhibit acetolactate synthase (ALS) in plants. While the target compound also contains sulfonyl groups, its indolizine core and lack of a urea-triazine motif suggest divergent bioactivity.

Feature Target Compound Metsulfuron Methyl ()
Core Structure Indolizine Triazine-benzoate
Sulfonyl Group Role Electron withdrawal ALS enzyme inhibition
Application Unknown Herbicide

Ethyl Benzoate Derivatives

Compounds such as I-6230 and I-6373 () are ethyl benzoate derivatives with pyridazine or isoxazole substituents. These focus on modulating pharmacokinetic properties (e.g., bioavailability) via ester groups. The target compound’s phenyl methanone group lacks ester functionality, which may reduce metabolic stability compared to analogs.

Biological Activity

1,2-bis(propylsulfonyl)indolizin-3-ylmethanone is an indolizine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes sulfonyl groups, which are known to influence biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1,2-bis(propylsulfonyl)indolizin-3-ylmethanone. Its molecular formula is C22H25NO6S2C_{22}H_{25}NO_6S_2, and it features a unique arrangement of functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular Weight425.56 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The biological activity of 1,2-bis(propylsulfonyl)indolizin-3-ylmethanone is primarily attributed to its ability to interact with various biomolecular targets. It can modulate enzyme activity and receptor binding, leading to significant pharmacological effects. The presence of the sulfonyl groups enhances its interaction with biological systems, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their function and influencing signal transduction pathways.

Biological Activity and Pharmacological Effects

Research has indicated that 1,2-bis(propylsulfonyl)indolizin-3-ylmethanone exhibits a range of biological activities:

  • Antiviral Activity : Studies have shown that the compound has potential antiviral properties, which could be beneficial in treating viral infections.
  • Anticancer Properties : Preliminary data suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vitro, indicating potential use in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of 1,2-bis(propylsulfonyl)indolizin-3-ylmethanone:

  • Study 1 : A recent investigation demonstrated that the compound inhibited the growth of specific cancer cell lines by inducing apoptosis. The mechanism involved the modulation of key signaling pathways associated with cell survival.
  • Study 2 : Another research focused on its antiviral effects against a range of viruses. The results indicated a dose-dependent inhibition of viral replication, suggesting its potential as a therapeutic agent.
StudyFindings
Antiviral ActivityDose-dependent inhibition of viral replication
Anticancer PropertiesInduction of apoptosis in cancer cell lines
Anti-inflammatory EffectsReduction in inflammation markers

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 1,2-bis(propylsulfonyl)indolizin-3-ylmethanone?

The synthesis typically involves Friedel-Crafts acylation for introducing the phenylmethanone group and cyclization reactions to form the indolizine core. For example, Friedel-Crafts benzoylation using aluminum chloride (AlCl₃) as a Lewis acid catalyst in dichloromethane is a standard approach for similar methanone derivatives . Subsequent functionalization with propylsulfonyl groups may require sulfonation agents like propylsulfonyl chloride under controlled conditions. Purification often employs column chromatography or recrystallization to isolate the product.

Advanced: How can reaction parameters be optimized to minimize by-products during the sulfonation step?

Key parameters include:

  • Temperature control : Maintaining ≤0°C during sulfonation reduces side reactions like over-sulfonation.
  • Solvent selection : Non-polar solvents (e.g., dichloromethane) limit undesired hydrolysis.
  • Stoichiometry : Using a 10-15% excess of sulfonyl chloride ensures complete substitution while avoiding dimerization.
  • Catalyst choice : Lewis acids like BF₃·Et₂O can enhance regioselectivity . Post-reaction quenching with ice-water and neutralization with NaHCO₃ improves yield.

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

  • ¹H/¹³C-NMR : Assigns proton and carbon environments. For example, aromatic protons in the indolizine core appear at δ 7.2–8.5 ppm, while sulfonyl groups deshield adjacent carbons (δ 50-60 ppm) .
  • DEPT-135 and HMBC : Differentiates CH₃/CH₂/CH groups and establishes long-range C-H couplings, confirming connectivity .
  • FT-IR : Sulfonyl S=O stretches appear at ~1350–1150 cm⁻¹.
  • Elemental analysis : Validates purity (e.g., C: 67–78%, S: 6–8%) .

Advanced: How can computational chemistry resolve ambiguities in crystallographic refinement for this compound?

Density Functional Theory (DFT) calculations (e.g., using Gaussian) predict bond lengths and angles, aiding refinement when experimental data is noisy. For example:

  • SHELXL refinement : Adjusts thermal parameters and occupancy factors for disordered sulfonyl groups .
  • Hirshfeld surface analysis : Identifies weak intermolecular interactions (e.g., C–H···O) that stabilize crystal packing .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADPH depletion as readouts.
  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How can substituent electronic effects be analyzed to guide SAR studies?

  • Hammett plots : Correlate substituent σ values (e.g., -SO₂Pr vs. -OCH₃) with bioactivity to identify electron-withdrawing/donating trends.
  • DFT-calculated descriptors : HOMO/LUMO gaps and electrostatic potential maps predict reactivity. For instance, sulfonyl groups lower LUMO energy, enhancing electrophilic interactions .
  • Comparative NMR : Electron-withdrawing groups (e.g., -SO₂) upfield-shift adjacent protons due to reduced electron density .

Advanced: What strategies mitigate contradictions in spectral data during structural validation?

  • Multi-technique cross-verification : Combine X-ray diffraction (for absolute configuration) with NOESY (for stereochemistry) and HRMS (for molecular mass) .
  • Solvent titration in NMR : Varying solvents (e.g., DMSO-d₆ vs. CDCl₃) resolves signal overlap caused by dynamic effects.
  • Redundant synthesis : Repeating the synthesis under identical conditions confirms reproducibility of spectral features .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation from sulfonyl groups .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How does the compound’s solubility profile influence formulation for in vivo studies?

  • Co-solvent systems : DMSO:PBS (1:9) balances solubility and biocompatibility.
  • LogP estimation : Computational tools (e.g., ChemAxon) predict logP ~2.5, indicating moderate lipophilicity.
  • Nanoformulation : Liposomal encapsulation improves bioavailability for IV administration .

Advanced: What mechanistic insights can be gained from kinetic studies of its degradation?

  • pH-rate profiling : Degradation half-life (t₁/₂) in buffers (pH 1–10) identifies acid/base-catalyzed pathways.
  • Arrhenius plots : Activation energy (Eₐ) calculations from accelerated stability testing (40–60°C) predict shelf life.
  • LC-MS/MS : Identifies degradation products (e.g., desulfonated indolizine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2-bis(propylsulfonyl)indolizin-3-yl](phenyl)methanone
Reactant of Route 2
[1,2-bis(propylsulfonyl)indolizin-3-yl](phenyl)methanone

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